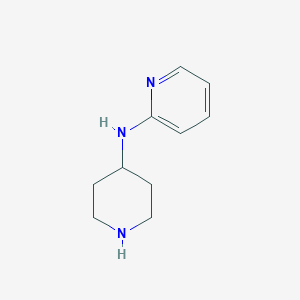

N-(piperidin-4-yl)pyridin-2-amine

Description

N-(piperidin-4-yl)pyridin-2-amine is a heterocyclic organic compound comprising a pyridine ring linked via an amine group to the 4-position of a piperidine ring. Its molecular formula is C₁₀H₁₄N₃, with a molecular weight of 176.24 g/mol (free base) and 300.65 g/mol for its trihydrochloride salt form .

Similar routes likely apply, involving coupling of pyridin-2-amine derivatives with piperidin-4-yl precursors under basic conditions .

Properties

IUPAC Name |

N-piperidin-4-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSLCPHONZWKIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619984 | |

| Record name | N-(Piperidin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55692-31-4 | |

| Record name | N-(Piperidin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-yl)pyridin-2-amine typically involves the reaction of 4-piperidone with 2-aminopyridine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation techniques with catalysts such as Raney nickel or platinum oxide can also be employed to achieve efficient conversion rates. The choice of solvent and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to reduce any unsaturated bonds.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Fully saturated derivatives of the compound.

Substitution: Alkylated or acylated derivatives depending on the substituent introduced.

Scientific Research Applications

N-(piperidin-4-yl)pyridin-2-amine has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares N-(piperidin-4-yl)pyridin-2-amine with structurally related compounds, highlighting key differences in substituents, heterocyclic systems, and physicochemical properties:

Key Observations :

- Heterocyclic Variations : Replacement of pyridine with pyrimidine (e.g., 4-chloro-N-piperidin-4-ylpyrimidin-2-amine) introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity .

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase lipophilicity and metabolic stability, while electron-donating groups (e.g., methyl in ) may enhance solubility .

Biological Activity

N-(piperidin-4-yl)pyridin-2-amine, a compound with significant biological activity, has garnered attention in various fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring attached to a pyridine moiety. Its unique structural features contribute to its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 178.24 g/mol. The compound can exist in various salt forms, including dihydrochloride, which enhances its solubility and stability for biological studies.

The biological activity of this compound primarily involves its role as an inhibitor in enzymatic pathways. Notably, it has been studied for its potential as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are critical regulators of the cell cycle, making this compound a candidate for cancer therapy.

Interaction with Biological Targets

The mechanism of action includes binding to specific enzymes or receptors, modulating their activity. This modulation can lead to various biological effects, including:

- Inhibition of cell proliferation : By targeting CDKs, the compound may effectively halt the progression of cancer cells through the cell cycle.

- Neuropharmacological effects : Similar compounds have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines by interfering with cell cycle regulation through CDK inhibition.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF7 (Breast) | 0.5 | CDK4/6 inhibition |

| Study 2 | A549 (Lung) | 0.3 | CDK4/6 inhibition |

| Study 3 | HeLa (Cervical) | 0.2 | CDK4/6 inhibition |

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. Research suggests that it may influence neurotransmitter systems, potentially providing therapeutic benefits for conditions such as depression or anxiety .

Synthesis and Derivatives

Several synthetic routes have been developed to produce this compound and its derivatives. Common methods include:

- N-Alkylation reactions : Involving the reaction of piperidine with pyridine derivatives.

- Reduction reactions : Converting nitro or other functional groups into amines.

These synthetic strategies allow researchers to explore various derivatives that may enhance biological activity or selectivity against specific targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.